molecular formula C12H17N5O3S B2392358 ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 1014074-07-7

ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2392358
CAS No.: 1014074-07-7
M. Wt: 311.36
InChI Key: CRZFKQDDRSZFHO-UHFFFAOYSA-N
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Description

This compound features a pyrazole-triazole core with a 3-methoxy-1-methylpyrazole substituent at position 5 of the triazole ring and a thioacetate ethyl ester at position 3. Its molecular formula is C₁₂H₁₅N₅O₃S (molar mass: ~309.35 g/mol). Structural analogs often vary in substituents on the triazole/pyrazole rings or the ester group, leading to differences in physicochemical and biological properties .

Properties

IUPAC Name

ethyl 2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3S/c1-5-20-9(18)7-21-12-14-13-10(17(12)3)8-6-16(2)15-11(8)19-4/h6H,5,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZFKQDDRSZFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C)C2=CN(N=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that integrates a thioether linkage with a substituted 1,2,4-triazole ring and a pyrazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure

The molecular formula of this compound is C12H17N5O3SC_{12}H_{17}N_{5}O_{3}S with a molecular weight of 311.36 g/mol. The structure features notable functional groups that contribute to its biological activity.

Physical Properties

PropertyValue
Molecular FormulaC₁₂H₁₇N₅O₃S
Molecular Weight311.36 g/mol
CAS Number1014074-07-7

Antifungal Activity

Compounds containing 1,2,4-triazole and pyrazole moieties have been extensively studied for their antifungal properties. This compound is expected to exhibit similar antifungal activity due to its structural characteristics. A review highlighted that triazole derivatives often demonstrate significant antifungal effects against various pathogens .

Anticancer Potential

Research indicates that triazole derivatives can possess chemopreventive and chemotherapeutic effects against cancer. For instance, studies have shown that certain triazole compounds exhibit cytotoxicity against various cancer cell lines, including colon carcinoma and breast cancer cells . The specific biological activities of this compound are still under investigation but are anticipated to align with these trends.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) of triazole-containing compounds suggests that modifications in the molecular structure can significantly influence their biological activities. For example, the introduction of methoxy and methyl groups in the structure may enhance solubility and bioavailability .

Study on Anticancer Activity

A study conducted on various triazole derivatives demonstrated their effectiveness against cancer cell lines. Specifically, compounds similar to this compound showed IC50 values indicating significant cytotoxicity against colon carcinoma HCT116 and breast cancer T47D cell lines .

Antifungal Efficacy Assessment

Another research effort focused on evaluating the antifungal efficacy of triazole derivatives. The results indicated that compounds with structural similarities to ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-y)-4-methyl - 4H - 1 , 2 , 4 - triazol - 3 - yl ) thio ) acetate exhibited potent antifungal activity against resistant strains of fungi .

Comparative Analysis

To better understand the uniqueness of ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-y)-4-methyl - 4H - 1 , 2 , 4 - triazol - 3 - yl ) thio ) acetate in comparison to other compounds, the following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Ethyl 2-thioacetateBasic thioester structureAntimicrobial propertiesSimpler structure without triazole
Methyl 2-(4-(3-(1-methylpyrazolyl)-phenyl)acetateContains pyrazole and phenyl groupsAnticancer activityFocus on phenolic structures
Ethyl 2-(5-(3-methoxy-pyrazol)-triazole derivativePyrazole and triazole functionalitiesAntifungal activityEnhanced reactivity

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the triazole and pyrazole frameworks exhibit significant biological activities, including:

Antimicrobial Activity : Ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate has shown promise in inhibiting bacterial growth. Studies have reported that similar compounds were effective against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .

Anticancer Properties : Thioacetamides have been noted for their chemopreventive effects. The structural features of this compound may contribute to its ability to modulate cancer cell proliferation and induce apoptosis .

Anti-inflammatory Effects : Compounds with similar structures have been associated with anti-inflammatory properties, making them candidates for treating inflammatory diseases. The presence of the triazole ring is particularly relevant in this context .

Case Study 1: Antimicrobial Screening

In a study evaluating various pyrazole derivatives, this compound was screened against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer properties of thioacetamide derivatives. This compound demonstrated notable cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), suggesting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

2.1 Structural Analogs and Key Differences

The following table summarizes critical structural and functional differences:

Compound Name Substituents (Triazole/Pyrazole) Ester/Acid Group Molecular Formula Molar Mass (g/mol) Key Properties/Activities
Target Compound 4-Me triazole; 3-MeO-1-Me pyrazole Ethyl ester C₁₂H₁₅N₅O₃S 309.35 Predicted moderate lipophilicity
Ethyl 2-((4-(4-Cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate () 4-Cyclopropylnaphthalene Ethyl ester C₁₉H₂₀N₄O₂S 392.45 Higher lipophilicity due to naphthalene
Methyl 2-((4-(4-Cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate () 4-Cyclopropylnaphthalene Methyl ester C₁₈H₁₈N₄O₂S 378.43 Slightly lower lipophilicity vs. ethyl
2-((4-Ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid () 4-Et triazole; 1-Me pyrazole Carboxylic acid C₁₀H₁₃N₅O₂S 267.31 pKa ~3.10; higher acidity vs. esters
Tryfuzol® (Piperidine 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetate) () 4-Ph triazole; furan Piperidine salt C₂₁H₂₃N₅O₃S 433.50 Immunomodulatory, antioxidant
Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)acetate () 4-Nitrobenzylidene; 5-CF₃ Ethyl ester C₂₀H₁₅ClF₃N₇O₄S 541.89 Electron-withdrawing groups; high stability

2.4 Computational and Crystallographic Insights
  • SHELX Refinement () : Crystal structures of analogs (e.g., naphthalene derivatives in ) refined via SHELXL reveal planar triazole-pyrazole systems, aiding in docking studies for the target compound .
  • Docking Studies () : The methoxy group in the target compound could engage in hydrogen bonding with targets like FtsZ or PanK, similar to nitro/CF₃ analogs in .

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